5-Dimethylamiloride

Übersicht

Beschreibung

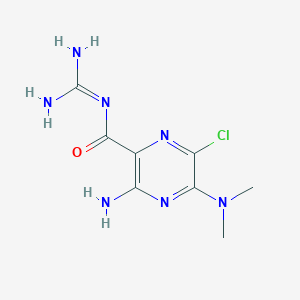

Dimethylamilorid ist eine chemische Verbindung, die für ihre Rolle als spezifischer Inhibitor von Antiportern bekannt ist, insbesondere der Natrium-Hydrogen-Austauscher. Es hat die Summenformel C8H12ClN7O und ein Molekulargewicht von 257,68 g/mol . Diese Verbindung wird häufig in der wissenschaftlichen Forschung eingesetzt, da sie den Ionentransport über Zellmembranen modulieren kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Dimethylamilorid kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 3-Amino-6-chlorpyrazin-2-carboxamid mit Dimethylamin beinhaltet . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und kann eine Erwärmung zur Beschleunigung der Reaktion beinhalten. Das Produkt wird dann durch Umkristallisation oder chromatografische Verfahren gereinigt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für Dimethylamilorid nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dies beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung großtechnischer Reinigungsverfahren .

Chemische Reaktionsanalyse

Reaktionstypen

Dimethylamilorid durchläuft hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver Amino- und Chlorogruppen an seinem Pyrazinring . Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Dimethylamin und andere Nukleophile.

Oxidations- und Reduktionsreaktionen: Diese Reaktionen beinhalten typischerweise Oxidationsmittel wie Wasserstoffperoxid oder Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise ergeben Substitutionsreaktionen mit Dimethylamin Dimethylamilorid, während Oxidationsreaktionen verschiedene oxidierte Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Dimethylamilorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Dimethylamilorid entfaltet seine Wirkung, indem es Natrium-Hydrogen-Austauscher inhibiert, die an der Regulierung des intrazellulären pH-Werts und des Ionenhaushalts beteiligt sind . Durch die Blockierung dieser Austauscher verhindert Dimethylamilorid den Austausch von Natrium- und Wasserstoffionen, was zu einer Abnahme des intrazellulären pH-Werts und einer Modulation der Zellfunktionen führt . Dieser Mechanismus ist besonders wichtig im Kontext des Myokardschutzes bei hämorrhagischem Schock .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethylamiloride can be synthesized through a multi-step process involving the reaction of 3-amino-6-chloropyrazine-2-carboxamide with dimethylamine . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for dimethylamiloride are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing large-scale purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethylamiloride primarily undergoes substitution reactions due to the presence of reactive amino and chloro groups on its pyrazine ring . It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include dimethylamine and other nucleophiles.

Oxidation and Reduction Reactions: These reactions typically involve oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with dimethylamine yield dimethylamiloride, while oxidation reactions may produce various oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

Inhibition of Sodium/Hydrogen Exchangers

DMA selectively inhibits NHE1, NHE2, and NHE3, which are critical for maintaining intracellular pH and cell volume. The inhibition of these exchangers has been linked to various physiological effects:

| Exchanger | Ki Value (μM) |

|---|---|

| NHE1 | 0.02 |

| NHE2 | 0.25 |

| NHE3 | 14 |

This specificity allows DMA to be utilized in studies focusing on intracellular pH regulation and cellular function modulation .

Potential Therapeutic Applications in Diabetes

Recent studies have indicated that DMA may enhance insulin secretion from pancreatic β-cells by modulating intracellular pH levels. This effect is particularly relevant for Type 2 Diabetes management:

- Mechanism : DMA promotes the retention of H⁺ ions, thereby influencing insulin release.

- Research Findings : In vitro studies demonstrated that DMA enhances glucose-induced insulin secretion and can potentially protect pancreatic β-cells from dysfunction .

Cardiovascular Protection

DMA has shown promise in cardioprotection, particularly in the context of ischemia-reperfusion injury:

- Mechanism : By inhibiting Na⁺/Ca²⁺ exchangers, DMA increases calcium sensitivity in cardiomyocytes, which is crucial for cardiac contractility.

- Case Study : Experimental trials indicated that DMA administration significantly improved cardiac function post-resuscitation from myocardial infarction .

Neuroprotective Effects

DMA's ability to inhibit TRPA1 channels has been explored for its neuroprotective properties:

- Study Insights : Inhibition of TRPA1 channels by DMA has been linked to reduced inflammatory pain and potential therapeutic effects in neurodegenerative diseases .

Case Study 1: Insulin Secretion Enhancement

A study investigated the effects of DMA on insulin secretion in isolated rat pancreatic islets. Results indicated a significant increase in insulin release upon glucose stimulation when treated with DMA, suggesting its potential as a therapeutic agent for diabetes management.

Case Study 2: Cardioprotection in Ischemia-Reperfusion Injury

In a controlled experiment involving rat models subjected to induced myocardial infarction, administration of DMA resulted in improved recovery of cardiac function post-injury compared to control groups. Measurements included ejection fraction and myocardial tissue viability, demonstrating the cardioprotective properties of DMA.

Wirkmechanismus

Dimethylamiloride exerts its effects by inhibiting sodium-hydrogen exchangers, which are involved in regulating intracellular pH and ion balance . By blocking these exchangers, dimethylamiloride prevents the exchange of sodium and hydrogen ions, leading to a decrease in intracellular pH and modulation of cellular functions . This mechanism is particularly important in the context of myocardial protection during hemorrhagic shock .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von Dimethylamilorid

Dimethylamilorid ist einzigartig aufgrund seiner spezifischen Hemmung von Natrium-Hydrogen-Austauschern und seiner Fähigkeit, den Ionentransport mit hoher Spezifität zu modulieren . Dies macht es zu einem wertvollen Werkzeug in der Grundlagen- und angewandten Forschung, insbesondere in Studien, die sich mit Ionentransport und der Regulierung des zellulären pH-Werts befassen .

Biologische Aktivität

5-Dimethylamiloride (DMA) is a derivative of amiloride, primarily recognized for its biological activities, particularly in the modulation of ion channels and its potential therapeutic applications. This article explores the compound's biological activity, focusing on its mechanisms, effects on various cell types, and implications for disease treatment.

This compound is chemically classified as an amiloride derivative with the molecular formula and a molecular weight of approximately 233.67 g/mol. It is known for its ability to selectively inhibit sodium channels, particularly the epithelial sodium channel (ENaC) and Na+/H+ exchangers (NHE), which are critical in various physiological processes.

1. Inhibition of Ion Channels:

DMA exhibits significant inhibitory effects on ENaC and NHE, leading to alterations in intracellular ion concentrations. This inhibition results in:

- Increased intracellular H+ concentration : By blocking NHE, DMA causes a decrease in intracellular pH, which can affect various cellular functions.

- Calcium signaling modulation : DMA has been shown to inhibit calcium signals induced by stimuli such as allyl isothiocyanate in TRPA1-expressing cells, with an estimated IC50 of about 60 µM .

2. Effects on Insulin Secretion:

Research indicates that DMA enhances insulin secretion from pancreatic β-cells by improving glucose homeostasis. It facilitates time-dependent potentiation (TDP), enabling insulin release under conditions where it would typically be impaired . This suggests potential applications in treating Type 2 Diabetes.

Biological Activity Summary Table

Case Study 1: Cardiovascular Effects

A study investigated the effects of DMA on cardiomyocytes, revealing that it enhances calcium sensitivity and improves contractile function. This property suggests that DMA could be beneficial for patients with heart failure or other cardiovascular conditions .

Case Study 2: Diabetes Research

In mouse models, DMA was shown to significantly improve glucose homeostasis and enhance insulin secretion. The findings highlight its potential as a therapeutic agent for managing Type 2 Diabetes by targeting β-cell function .

Case Study 3: Sensory Transduction

Research involving lobster olfactory receptor neurons demonstrated that DMA derivatives inhibit odorant-evoked activity, indicating a role in sensory transduction pathways. This suggests broader implications for understanding chemosensory mechanisms .

Eigenschaften

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN7O/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12/h1-2H3,(H2,10,14)(H4,11,12,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMUPNVSYKGKMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923797 | |

| Record name | 5-Dimethylamiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214-79-5 | |

| Record name | 5-Dimethylamiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Dimethylamiloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1214-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMILORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GC547293P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.